Heptafluorobutyryl fluoride

Description

The exact mass of the compound Butanoyl fluoride, heptafluoro- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

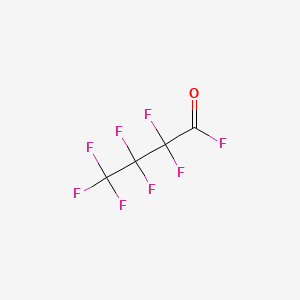

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8O/c5-1(13)2(6,7)3(8,9)4(10,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXWJNBPHDUWJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7COF, C4F8O | |

| Record name | Butanoyl fluoride, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041696 | |

| Record name | Perfluorobutanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-42-2 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorobutyryl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoyl fluoride, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorobutanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorobutyryl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTAFLUOROBUTYROYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MF7TJQ3P7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Heptafluorobutyryl Fluoride: A Comprehensive Technical Guide for Scientific Professionals

An in-depth exploration of the synthesis, properties, and applications of a pivotal fluorinated building block in modern chemistry.

Introduction

Heptafluorobutyryl fluoride (HFBF) is a highly reactive, perfluorinated acyl fluoride that serves as a critical intermediate in the synthesis of a diverse array of fluorochemicals.[1] Its unique properties, stemming from the high electronegativity of its fluorine atoms, make it an invaluable reagent in the pharmaceutical, agrochemical, and materials science sectors.[1][2] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, reactivity, applications, and safety protocols to support researchers, scientists, and drug development professionals in leveraging its full potential.

Physicochemical Properties

This compound is a colorless, volatile liquid with a pungent odor.[1] The presence of a perfluorinated carbon chain and a reactive acyl fluoride group imparts distinct physical and chemical characteristics.

| Property | Value | Reference |

| CAS Number | 335-42-2 | [1][3] |

| Molecular Formula | C4F8O | [1][3] |

| Molecular Weight | 216.03 g/mol | [1][4] |

| Boiling Point | 7-9 °C | [1][5] |

| Density | 1.595 g/cm³ | [1][3] |

| Refractive Index | 1.255 | [1][3] |

| Vapor Pressure | 808 mmHg at 25°C | [1][3] |

Synthesis and Manufacturing

The industrial production of this compound is predominantly achieved through electrochemical fluorination (ECF). This process, often the Simons ECF process, involves the electrolysis of a non-fluorinated precursor, such as n-butyric acid or its derivatives, in anhydrous hydrogen fluoride.[2][6]

A multi-step synthetic approach can also be employed, starting from heptafluorobutyric anhydride. This method involves the conversion of the anhydride to heptafluorobutyric acid, followed by a fluorination step to yield the final product.[2] Another documented laboratory-scale synthesis involves the reaction of heptafluorobutyryl chloride with silver fluoride.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, making it highly susceptible to nucleophilic attack. The fluoride ion is an excellent leaving group, facilitating a wide range of substitution reactions.[2]

Nucleophilic Acyl Substitution

This compound readily reacts with various nucleophiles, such as alcohols, amines, and thiols, to produce the corresponding esters, amides, and thioesters.[2] This reactivity is fundamental to its role as a building block for more complex fluorinated molecules.

-

Reaction with Alcohols: In the presence of a base, this compound reacts with alcohols to form heptafluorobutyrate esters.

-

Reaction with Amines: Primary and secondary amines react to yield N-substituted heptafluorobutyramides.[2]

-

Hydrolysis: It can be hydrolyzed to heptafluorobutyric acid.[2]

Applications in Research and Development

The unique properties of the heptafluorobutyryl group make it a valuable tool in several scientific disciplines.

Pharmaceutical and Agrochemical Synthesis

This compound is a key reagent for introducing the heptafluorobutyryl moiety into organic molecules.[1] This can significantly enhance the biological activity, metabolic stability, and lipophilicity of drug candidates and agrochemicals.[1]

Materials Science

As an important intermediate, this compound is utilized in the synthesis of fluorinated polymers.[1] These materials are prized for their exceptional thermal stability, chemical resistance, and low surface energy, finding applications in non-stick coatings and specialty membranes.[1]

Analytical Chemistry

While its more stable derivative, heptafluorobutyric anhydride (HFBA), is more commonly used, the heptafluorobutyryl group is employed in derivatization reactions for gas chromatography (GC). This process enhances the volatility and thermal stability of polar analytes, such as amines and phenols, allowing for their sensitive detection.

Experimental Protocol: Synthesis of an N-Substituted Heptafluorobutyramide

This protocol outlines a general procedure for the synthesis of an N-substituted heptafluorobutyramide via the reaction of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Aprotic solvent (e.g., diethyl ether)

-

Tertiary amine base (e.g., triethylamine)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve the primary amine and triethylamine in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound to the stirred solution. Caution: The reaction is exothermic.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield the pure N-substituted heptafluorobutyramide.

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[5][7]

-

Hazards: Causes severe skin burns and eye damage.[5][7] It is harmful if swallowed and toxic if inhaled or in contact with skin.[7] The substance is a gas under pressure and may explode if heated.[7]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5] A respirator may be necessary for certain operations.[8]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5][8] For skin contact, wash off with soap and plenty of water.[8] If inhaled, move the person to fresh air.[8] If swallowed, rinse the mouth with water and consult a physician.[8]

-

Storage: Store in a dry, well-ventilated place with the container tightly sealed.[8]

Always consult the Safety Data Sheet (SDS) before handling this compound.[7][8]

Conclusion

This compound is a versatile and highly reactive fluorinated compound with significant applications across various scientific fields. Its ability to readily introduce the heptafluorobutyryl group makes it an indispensable tool in the development of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for its effective and responsible utilization in research and development.

References

-

LookChem. This compound - 335-42-2. [Link]

-

ChemBK. 2,2,3,3,4,4,4-heptafluorobutyryl fluoride. [Link]

-

MSDS of this compound. [Link]

-

PrepChem.com. Synthesis of heptafluorobutyric acid. [Link]

- Patsnap.

-

PubChem. Heptafluorobutyroyl fluoride. [Link]

- Google Patents. CN110002968B - Method for preparing fluorine-containing ether.

-

Minnesota Attorney General. HEPTAFLUOROBUTYRIC ACID. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 335-42-2 [chemnet.com]

- 4. Heptafluorobutyroyl fluoride | C3F7COF | CID 67632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Preparation method of heptafluorobutyric acid and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. capotchem.cn [capotchem.cn]

A Technical Guide to the Synthesis of Heptafluorobutyryl Fluoride from n-Butyric Acid

Executive Summary

Heptafluorobutyryl fluoride (HFBF) is a highly reactive, perfluorinated acyl fluoride that serves as a critical building block in the synthesis of advanced pharmaceuticals, agrochemicals, and fluoropolymers.[1][2] Its unique properties, derived from the high electronegativity of fluorine, allow for the introduction of the heptafluorobutyryl moiety into a wide range of molecules, often enhancing their chemical stability and biological activity.[1] This guide provides an in-depth examination of the primary industrial method for synthesizing this compound directly from n-butyric acid: Electrochemical Fluorination (ECF). We will explore the underlying chemical principles of the Simons Process, detail the experimental protocol, discuss process optimization, and address the critical safety considerations inherent in handling anhydrous hydrogen fluoride and perfluorinated compounds.

Introduction to this compound

This compound (C₄F₈O), also known as perfluorobutyryl fluoride, is the fully fluorinated analogue of butyryl fluoride.[3] It is a colorless, volatile liquid with a pungent odor and a boiling point of approximately 7-9°C.[1][4] The molecule's high reactivity stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles, leading to the displacement of the fluoride ion.[2] This reactivity makes it a versatile reagent for creating a wide array of derivatives, including esters, amides, and ketones.[2]

Applications:

-

Pharmaceuticals: Used as a reagent to introduce fluorinated functionalities, which can enhance drug efficacy and metabolic stability.[1]

-

Agrochemicals: Serves as an intermediate in the production of pesticides and herbicides where fluorination can improve performance.[1]

-

Material Science: A key monomer or intermediate in the synthesis of specialty fluoropolymers and surfactants known for high thermal and chemical resistance.[1]

The Core Synthetic Challenge: Perfluorination

The conversion of n-butyric acid (CH₃CH₂CH₂COOH) to this compound (CF₃CF₂CF₂COF) involves two distinct transformations:

-

Deoxyfluorination: The conversion of the carboxylic acid group (-COOH) into an acyl fluoride group (-COF).

-

Perfluorination: The substitution of all seven carbon-hydrogen (C-H) bonds on the butyryl backbone with carbon-fluorine (C-F) bonds.

While numerous modern reagents exist for the deoxyfluorination of carboxylic acids under mild conditions, such as those utilizing (Me₄N)SCF₃ or TCCA/CsF, these methods do not affect the C-H bonds of the alkyl chain.[5][6] Therefore, a more robust method capable of achieving complete fluorination is required. Electrochemical fluorination (ECF) is the preeminent industrial technique for this purpose, as it facilitates the replacement of virtually all C-H bonds in an organic substrate with C-F bonds.[2][7]

Primary Synthesis Route: Electrochemical Fluorination (The Simons Process)

The Simons Electrochemical Fluorination (ECF) process is a powerful method for producing perfluorinated organic compounds. It utilizes anhydrous hydrogen fluoride (aHF) as both the solvent and the fluorine source. The organic substrate, in this case, n-butyric acid, is dissolved in aHF to create an electrically conductive solution, which is then electrolyzed.[7]

Principle and Mechanism

In the Simons process, electrolysis is carried out in a specialized cell with nickel anodes. The precise mechanism is complex, but it is generally understood to involve the formation of a high-valent nickel fluoride layer on the anode surface that mediates the transfer of fluorine to the organic substrate. The process does not involve the generation of free fluorine gas. The overall reaction can be summarized as:

CH₃CH₂CH₂COOH + 8 HF → CF₃CF₂CF₂COF + 8 H₂

This reaction occurs at the anode, while hydrogen gas is evolved at the cathode.

Diagram 1: Conceptual Mechanism of Electrochemical Fluorination

Experimental Setup

The reaction is conducted in a Simons electrolytic cell, typically constructed from materials resistant to aHF, such as steel or Monel. Key components include:

-

Electrolytic Cell Body: A jacketed vessel for temperature control.

-

Anode Pack: A series of parallel nickel plates.

-

Cathode Pack: A corresponding series of steel or nickel plates.

-

Cooling Reflux Condenser: To condense vaporized aHF and low-boiling-point products, maintaining the electrolyte level and temperature.[7]

-

Gas Outlet: To vent the gaseous products (HFBF, H₂, and byproducts) for collection.

Detailed Experimental Protocol

The following protocol is adapted from established industrial methodologies.[7]

Step 1: Cell Preparation and Charging

-

Ensure the electrolytic cell is clean, dry, and passivated for use with anhydrous hydrogen fluoride.

-

Cool the cell jacket to the desired operating temperature (e.g., 9-13°C).

-

Carefully charge the cell with anhydrous hydrogen fluoride (aHF).

-

Begin agitation and circulate a cooling medium at -45°C through the reflux condenser.[7]

Step 2: Electrolyte Preparation

-

Slowly and cautiously add n-butyric acid to the aHF to achieve the desired concentration (typically 23-45% by weight). This process is exothermic and requires careful control.

Step 3: Electrolysis

-

Apply a direct current to the electrodes, initiating the electrolysis.

-

Maintain a constant current density in the range of 0.025–0.033 A/cm².[7]

-

Continuously monitor the cell voltage, temperature, and off-gas flow rate. The reaction temperature should be maintained between 9°C and 13°C.[7]

-

The process generates a mixed gas stream containing this compound, unreacted HF, hydrogen gas, and other fluorinated byproducts.

Step 4: Product Collection and Isolation

-

Direct the electrolytic mixed gas stream from the cell through the cooling reflux device.

-

Pass the resulting gas into a separate reaction kettle containing an acid-binding agent, such as triethylamine, to neutralize the entrained HF and capture the this compound.[7]

-

The crude this compound can then be purified by distillation.

Diagram 2: Experimental Workflow for HFBF Synthesis

Data Summary: Physicochemical Properties & Reaction Parameters

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 335-42-2 | [3],[4] |

| Molecular Formula | C₄F₈O | [1],[4] |

| Molecular Weight | 216.03 g/mol | [3],[4] |

| Boiling Point | 7-9 °C | [1],[4] |

| Density | ~1.595 g/cm³ | [1] |

| Appearance | Colorless, volatile liquid |[1] |

Table 2: Optimized Parameters for Electrochemical Fluorination[7]

| Parameter | Optimized Range | Rationale |

|---|---|---|

| Current Density | 0.025–0.033 A/cm² | Balances reaction rate with efficiency and minimizes fragmentation of the carbon backbone. |

| Reaction Temperature | 9–13 °C | Ensures sufficient electrolyte conductivity while minimizing HF vapor pressure and substrate degradation. |

| Substrate Concentration | 23–45% (w/w) | Maintains adequate conductivity of the electrolyte solution. |

| Reflux Temperature | -45 °C | Crucial for retaining a significant portion of the volatile aHF in the cell, improving efficiency. |

Alternative Synthetic Routes

While ECF is the most direct route, an alternative multi-step synthesis is conceptually possible. This would involve the initial perfluorination of n-butyric acid to heptafluorobutyric acid (HFBA), followed by the conversion of HFBA to its acyl fluoride.

-

ECF to Heptafluorobutyric Acid: The primary product of ECF can be hydrolyzed to yield HFBA.[2][7]

-

Conversion to Acyl Halide: HFBA can be converted to heptafluorobutyryl chloride using standard reagents like phosphorus pentachloride.

-

Halide Exchange: The resulting heptafluorobutyryl chloride can be converted to this compound via a halide exchange reaction, for example, by using silver fluoride (AgF).

This route is less efficient due to the additional steps but may be useful if HFBA is the available starting material.

Safety and Handling

Extreme caution must be exercised throughout this entire process.

-

Anhydrous Hydrogen Fluoride (aHF): aHF is an extremely corrosive and toxic substance. It can cause severe, penetrating burns to the skin, eyes, and respiratory tract that may not be immediately painful. All work must be conducted in a specialized, well-ventilated fume hood designed for HF use. Personal protective equipment (PPE) is mandatory and includes an acid-resistant lab coat, face shield, goggles, and specialized HF-resistant gloves (e.g., nitrile over-gloves with heavy-duty neoprene or butyl rubber). A calcium gluconate gel must be readily accessible as a first-aid antidote for skin exposure.

-

This compound: As a reactive acyl fluoride, it is corrosive and will release HF upon contact with moisture. It should be handled with the same precautions as aHF.

-

Hydrogen Gas: The process evolves significant quantities of flammable hydrogen gas. The apparatus must be properly grounded, and the off-gas should be vented to a safe location, away from ignition sources.

Conclusion

The synthesis of this compound from n-butyric acid is a demanding but well-established process dominated by Electrochemical Fluorination. The Simons process provides a direct, albeit technically challenging, route to this valuable perfluorinated intermediate. Success in this synthesis hinges on precise control of key electrochemical parameters and an unwavering commitment to rigorous safety protocols due to the hazardous nature of anhydrous hydrogen fluoride. As the demand for advanced fluorinated molecules in medicine and materials continues to grow, the efficient and safe production of key building blocks like this compound will remain a cornerstone of modern fluorine chemistry.

References

-

Prakash, G. K. S., et al. (2017). Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of acyl fluorides from carboxylic acids with different fluorination reagents (selected). Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Acyl Fluorides from Carboxylic Acids by Deoxyfluorination. Available at: [Link]

-

Liang, Y., et al. (2021). Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination. Organic Letters. Available at: [Link]

-

Prakash, G. K. S., et al. (2021). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Semantic Scholar. Available at: [Link]

-

LookChem. (n.d.). Cas 335-42-2, this compound. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of heptafluorobutyric acid. Available at: [Link]

-

Patsnap. (2019). Preparation method of heptafluorobutyric acid and derivatives thereof. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. Available at: [Link]

-

Minnesota Attorney General. (n.d.). HEPTAFLUOROBUTYRIC ACID. Available at: [Link]

-

ResearchGate. (n.d.). Electrochemical Fluorination of Organic Compounds Using a Hexafluorosilicate Salt as an Inexpensive and Widely Available Fluorine Source. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Heptafluorobutyroyl fluoride. PubChem Compound Database. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Heptafluorobutyroyl fluoride | C3F7COF | CID 67632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 335-42-2 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination [organic-chemistry.org]

- 7. Preparation method of heptafluorobutyric acid and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Electrochemical Fluorination of n-Butyryl Chloride to Heptafluorobutyryl Fluoride

Introduction: The Significance of Heptafluorobutyryl Fluoride and the Electrochemical Pathway

This compound (HFBF) is a pivotal building block in the synthesis of a wide array of fluorinated compounds, which are integral to pharmaceuticals, agrochemicals, and advanced materials. The unique properties conferred by fluorine atoms—such as enhanced thermal stability, metabolic resistance, and altered electronic characteristics—make these compounds highly valuable. The traditional methods of fluorination often involve hazardous reagents and harsh conditions. Electrochemical fluorination (ECF), particularly the Simons process, presents a more controlled and scalable alternative for the synthesis of perfluorinated compounds like HFBF from their hydrocarbon precursors.[1]

This guide provides a comprehensive technical overview of the electrochemical fluorination of n-butyryl chloride to this compound, intended for researchers, chemists, and professionals in drug development and materials science. We will delve into the core principles of the Simons process, detail a practical experimental protocol, explore the critical process parameters that influence yield and selectivity, and address the inherent challenges and safety considerations of this powerful synthetic technique.

Core Principles: The Simons Electrochemical Fluorination Process

The Simons process, developed by Joseph H. Simons, is the cornerstone of industrial electrochemical fluorination.[1] It involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (aHF) at a nickel anode.[2] The overall transformation for n-butyryl chloride can be represented as:

CH₃CH₂CH₂COCl + 7HF → CF₃CF₂CF₂COF + 7H₂

The process is not a direct fluorination by elemental fluorine but is mediated by the electrochemical formation of a high-valent nickel fluoride layer on the anode surface.[3]

The Electrochemical Cell

A typical Simons ECF cell is an undivided electrolytic cell. The key components are:

-

Anode: Composed of nickel or nickel-plated material. This is where the fluorination reaction occurs.

-

Cathode: Typically made of nickel or iron. The primary reaction at the cathode is the evolution of hydrogen gas.

-

Electrolyte: A solution of the organic substrate (n-butyryl chloride) in anhydrous hydrogen fluoride. aHF serves as both the solvent and the fluorine source.

Reaction Mechanism: A Surface-Mediated Radical Process

The mechanism of the Simons process is complex and still a subject of research, but it is widely accepted to proceed through the following key steps:[2]

-

Formation of a Nickel Fluoride Film: Upon application of an electric potential (typically 5-6 V), the nickel anode is oxidized in the presence of fluoride ions from the aHF to form a passivating, conductive layer of a high-valent nickel fluoride (NiFₓ, where x ≥ 2).[4] This film is the active fluorinating agent.

-

Adsorption and Electron Transfer: The organic substrate, n-butyryl chloride, adsorbs onto the surface of the nickel fluoride film. An electron is transferred from the organic molecule to the anode, generating a radical cation.

-

Hydrogen Abstraction and Fluorination: The highly reactive nickel fluoride film facilitates the abstraction of hydrogen atoms from the alkyl chain of the butyryl chloride radical cation. The resulting carbon-centered radical is then quenched by a fluorine atom from the nickel fluoride lattice. This process is repeated until all hydrogen atoms on the alkyl chain are replaced by fluorine.

-

Isomerization: A significant challenge in the ECF of n-butyryl chloride is the concurrent formation of branched isomers, primarily heptafluoro-iso-butyryl fluoride. This is believed to occur through a free radical mechanism involving a cyclopropane intermediate.[5] The stability of the radical intermediates and their orientation on the anode surface influence the ratio of linear to branched products.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a laboratory-scale procedure for the electrochemical fluorination of n-butyryl chloride. Extreme caution must be exercised due to the highly toxic and corrosive nature of anhydrous hydrogen fluoride. All operations must be conducted in a specialized, well-ventilated fume hood designed for HF use.

Materials and Equipment

-

Electrochemical Cell: A jacketed, undivided cell made of a material resistant to aHF (e.g., Monel, stainless steel, or PTFE). The cell should be equipped with a gas inlet, a gas outlet connected to a scrubber, a port for substrate addition, and a thermocouple.

-

Anode: A pack of nickel plates.

-

Cathode: A pack of nickel or iron plates, interweaved with the anode plates.

-

Power Supply: A DC power supply capable of delivering a constant current.

-

Cooling System: A circulating bath to maintain the desired reaction temperature.

-

Scrubber: A system containing a basic solution (e.g., potassium hydroxide) to neutralize unreacted HF and other acidic gases.

-

Cold Trap: A trap cooled with a dry ice/acetone slush or liquid nitrogen to collect the volatile product.

-

Reagents:

-

Anhydrous hydrogen fluoride (aHF)

-

n-Butyryl chloride (reagent grade, anhydrous)

-

Triethylamine (for post-reaction workup)[6]

-

Procedure

-

Cell Assembly and Preparation:

-

Thoroughly clean and dry all components of the electrochemical cell.

-

Assemble the anode and cathode plates within the cell, ensuring they are electrically isolated from each other.

-

Connect the cell to the cooling system, gas lines, and power supply.

-

Purge the entire system with dry nitrogen to remove any moisture.

-

-

Electrolyte Preparation:

-

Cool the electrochemical cell to the desired operating temperature (e.g., 10°C).

-

Carefully condense a known amount of anhydrous hydrogen fluoride into the cell.

-

Slowly add a pre-determined concentration of n-butyryl chloride to the aHF with gentle agitation to ensure dissolution. A typical starting concentration is 5-10 wt%.

-

-

Electrolysis:

-

Set the cooling circulator to maintain a constant temperature (e.g., 9-13°C).[6]

-

Begin the electrolysis by applying a constant current density (e.g., 0.025-0.033 A/cm²).[6]

-

The cell voltage will typically stabilize in the range of 5-6 V.

-

Monitor the reaction progress by observing the current, voltage, and temperature. The electrolysis is typically run until the theoretical amount of charge has been passed for complete fluorination.

-

The gaseous effluent from the cell, containing this compound, hydrogen, and unreacted HF, is passed through a cooling reflux device (e.g., -45°C) to return condensable starting material and HF to the cell.[6]

-

-

Product Collection and Workup:

-

The exiting gas stream is then passed through a cold trap to condense the volatile this compound.

-

To remove residual HF, the collected crude product can be passed through a reaction vessel containing an acid-binding agent such as triethylamine.[6]

-

The purified this compound is then collected for analysis.

-

Process Optimization: Influencing Yield and Selectivity

The successful synthesis of this compound with high yield and a favorable linear-to-branched isomer ratio is highly dependent on the careful control of several process parameters.

| Parameter | Typical Range | Effect on Yield and Selectivity |

| Current Density | 0.02-0.04 A/cm² | Higher current densities can increase the reaction rate but may also lead to increased fragmentation and lower yields. A moderate current density is generally optimal.[6] |

| Temperature | 5-15°C | Lower temperatures generally favor the formation of the desired linear isomer and reduce the extent of isomerization and fragmentation.[6] |

| Substrate Concentration | 5-15 wt% | Higher concentrations can increase productivity but may lead to decreased current efficiency due to lower conductivity of the electrolyte. |

| HF Purity | Anhydrous (<0.1% H₂O) | Water must be rigorously excluded as it can lead to the formation of byproducts and corrosion of the cell components. |

Analytical Characterization: Identifying and Quantifying Products

The product of the electrochemical fluorination of n-butyryl chloride is a mixture of the desired linear this compound, its branched isomers, and potentially some partially fluorinated byproducts. Accurate analysis is crucial for process optimization and quality control.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying the components of the product mixture. A low-polarity column is typically used for the separation of the volatile fluorinated compounds. The mass spectra provide definitive identification of the linear and branched isomers based on their fragmentation patterns.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of the acyl fluoride functional group (C=O stretch) and the C-F bonds in the perfluorinated products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for the detailed structural elucidation of the fluorinated products and for quantifying the isomer ratio.

Challenges and Mitigation Strategies

-

Isomerization: As previously discussed, the formation of branched isomers is a major challenge. Operating at lower temperatures can help to suppress isomerization.

-

Anode Passivation: Over time, the nickel anode can become passivated by a non-conductive film, leading to an increase in cell voltage and a decrease in efficiency. This can sometimes be mitigated by periodically reversing the polarity of the electrodes or by mechanical cleaning.

-

Corrosion: Anhydrous hydrogen fluoride is extremely corrosive. The materials of construction for the ECF cell and associated equipment must be carefully selected (e.g., Monel, stainless steel, PTFE).

-

Product Separation: The boiling points of the linear and branched isomers of this compound are very close, making their separation by distillation challenging. Preparative gas chromatography or fractional distillation under carefully controlled conditions may be required for high-purity applications.

Safety: A Paramount Consideration

Working with anhydrous hydrogen fluoride is extremely hazardous and requires stringent safety protocols.

-

Personal Protective Equipment (PPE): A full-face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), a lab coat, and an acid-resistant apron are mandatory.

-

Ventilation: All work must be conducted in a fume hood specifically designed for HF use.

-

Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. Calcium gluconate gel should be readily available as a first-aid treatment for HF skin exposure. All personnel must be trained in the specific first-aid procedures for HF exposure.

-

Material Compatibility: Ensure all materials that come into contact with HF are compatible to prevent equipment failure and leaks.

Conclusion

The electrochemical fluorination of n-butyryl chloride is a powerful and industrially relevant method for the synthesis of this compound. While the process presents challenges, particularly with respect to isomerization and the handling of hazardous materials, a thorough understanding of the underlying principles and careful control of the experimental parameters can lead to successful and efficient production. This guide provides a foundational understanding for researchers and professionals to safely and effectively utilize this important fluorination technique.

References

- CN103805982A - Nickel passivation solution, preparation method thereof and method for passivating nickel surface - Google P

-

Free radical and isomerisation processes during the electrochemical fluorination of n-butyryl chloride, i-butyryl chloride and p - CECRI, Karaikudi. (URL: [Link])

- Mechanistic and Synthetic Aspects of the Simons Process. Electrochemical Synthesis of New Organo-Phosphorus Compounds. (URL: not available)

-

Electrochemical fluorination - Wikipedia. (URL: [Link])

-

(PDF) Heptafluorobutyl Chloroformate-Based Sample Preparation Protocol for Nonchiral and Chiral Amino Acid Analysis by Gas Chromatography-Mass Spectrometry - ResearchGate. (URL: [Link])

-

Free radical and isomerisation processes during the electrochemical fluorination of n-butyryl chloride, i-butyryl chloride and pivaloyl chloride in anhydrous hydrogen fluoride | Request PDF - ResearchGate. (URL: [Link])

- Chapter 4 Nickel Fluoride Passiv

-

GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine - SciSpace. (URL: [Link])

-

Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - MDPI. (URL: [Link])

-

ChemInform Abstract: Electrochemical Fluorination of 4‐(Perfluoro‐n‐butyl) - Sci-Hub. (URL: [Link])

-

A TFPN-mediated acyl fluoride platform: efficient synthesis of esters, thioesters, and macrolactones from carboxylic acids with diverse nucleophiles - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

-

The differentiation of positional isomers utilizing GC-IRD - JSB. (URL: [Link])

- Fluorine passivation of metal surface for self-cleaning semiconductor equipment. (URL: not available)

-

Synthesis of acyl fluorides from bioactive carboxylic acids with... - ResearchGate. (URL: [Link])

-

BREAKDOWN OF PASSIVITY OF NICKEL BY FLUORIDE, Part I: ELECTROCHEMICAL STUDIES - ResearchGate. (URL: [Link])

-

FTIR spectroscopy characterization of fatty-acyl-chain conjugates - PubMed. (URL: [Link])

- First principle investigations of electrochemical fluorination on nickel anodes. (URL: not available)

-

Simons: Joseph Simons - Penn State Materials Research Institute. (URL: [Link])

-

Electrochemical fluorination (Simons process) – A powerful tool for the preparation of new conducting salts, ionic liquids and strong Brønsted acids - ResearchGate. (URL: [Link])

-

Characteristics and Mechanism for the Simons Electrochemical Fluorination of Methanesulfonyl Fluoride - Journal of Electrochemistry. (URL: [Link])

Sources

- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation method of heptafluorobutyric acid and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

Heptafluorobutyryl fluoride molecular weight and formula

An In-Depth Technical Guide to Heptafluorobutyryl Fluoride: Properties, Synthesis, and Applications

Abstract

This compound (HFBF) is a highly reactive fluorinated organic compound that serves as a critical building block in the synthesis of a wide array of fluorochemicals. With a molecular formula of C₄F₈O and a molecular weight of 216.03 g/mol , its unique properties, conferred by the presence of multiple fluorine atoms, make it a valuable reagent in diverse fields, including materials science and pharmaceuticals.[1][2][3][4][5] This guide provides a comprehensive overview of the physicochemical properties, primary synthesis methodologies, key chemical reactions, and applications of this compound, with a particular focus on its relevance to researchers in drug development.

Introduction

The study of organofluorine compounds is a rapidly expanding area of chemical research, driven by the unique and often beneficial properties that fluorine atoms impart to organic molecules.[1] The high electronegativity of fluorine and the strength of the carbon-fluorine bond can significantly alter a molecule's chemical and biological characteristics, leading to widespread use in pharmaceuticals, agrochemicals, and advanced materials.[1]

This compound (CAS No. 335-42-2) is a key intermediate in this field.[1][2][6] As a perfluorinated acyl fluoride, it is a colorless, volatile liquid with a pungent odor.[3] Its high reactivity makes it a versatile precursor for synthesizing other valuable perfluorinated compounds, including heptafluorobutyric acid and its derivatives.[1] This guide aims to serve as a technical resource for scientists and professionals, offering detailed insights into the fundamental chemistry and practical applications of this important compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in synthetic chemistry. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄F₈O | [1][2][3][4][5][6][7] |

| Molecular Weight | 216.03 g/mol | [1][2][3][4][5][8] |

| CAS Number | 335-42-2 | [1][2][3][6] |

| IUPAC Name | 2,2,3,3,4,4,4-heptafluorobutanoyl fluoride | [2] |

| Boiling Point | 7-9 °C | [1][3][7] |

| Density | 1.595 g/cm³ | [1][3][6] |

| Vapor Pressure | 808 mmHg at 25°C | [3][6] |

| Refractive Index | 1.255 | [3][6] |

Molecular Structure

The structure of this compound is characterized by a four-carbon chain where all hydrogen atoms have been replaced by fluorine, with an acyl fluoride group at one end.

Caption: Molecular structure of this compound (C₄F₈O).

Synthesis and Manufacturing

The industrial production of this compound and other perfluorinated compounds heavily relies on electrochemical fluorination (ECF).[1] The Simons ECF process is a widely adopted method that involves the electrolysis of a non-fluorinated organic precursor in anhydrous hydrogen fluoride.[1]

Electrochemical Fluorination (ECF) Workflow

The synthesis via ECF is advantageous due to its relatively simple, single-pot operation under moderate conditions.[1] The process involves dissolving a starting material, such as n-butyryl chloride or n-butyric acid, in anhydrous hydrogen fluoride, which serves as both the solvent and the fluorine source.[1][9] An electric current is then passed through the solution, systematically replacing all C-H bonds with C-F bonds.

Caption: Simplified workflow for the synthesis of HFBF via electrochemical fluorination.

Experimental Protocol: Synthesis from Heptafluorobutyryl Chloride

An alternative laboratory-scale synthesis involves the conversion of heptafluorobutyryl chloride to the fluoride.[1][10] This method avoids the use of anhydrous hydrogen fluoride directly.

Objective: To synthesize this compound from heptafluorobutyryl chloride using a fluorinating agent.

Materials:

-

Heptafluorobutyryl chloride

-

Silver fluoride (AgF) or another suitable metal fluoride

-

Anhydrous reaction vessel with a reflux condenser and dropping funnel

-

Distillation apparatus

Procedure:

-

Setup: Assemble a dry reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). This is crucial as heptafluorobutyryl halides are sensitive to moisture.[11][12]

-

Charging the Reactor: Add a stoichiometric excess of the fluorinating agent (e.g., silver fluoride) to the reaction vessel.[10]

-

Addition of Reactant: Slowly add heptafluorobutyryl chloride to the reaction vessel via the dropping funnel. The reaction can be exothermic, so controlled addition is necessary.

-

Reaction: Gently heat the mixture to initiate and sustain the reaction. The progress can be monitored by observing the formation of the corresponding metal chloride precipitate (e.g., AgCl).

-

Isolation: The product, this compound, has a low boiling point (7-9 °C).[1][3][7] It can be isolated directly from the reaction mixture by fractional distillation. The receiving flask should be cooled to ensure efficient condensation.

-

Purification: The collected distillate can be further purified by a second fractional distillation if necessary.

Chemical Reactivity and Applications in Synthesis

The chemistry of this compound is dominated by the electrophilic nature of its carbonyl carbon and the fact that the fluoride ion is a competent leaving group.[1] This makes it highly susceptible to nucleophilic acyl substitution.

Nucleophilic Acyl Substitution

This compound readily reacts with a variety of nucleophiles, such as amines, alcohols, and even water, to produce a range of heptafluorobutyryl derivatives.[1] This reactivity is fundamental to its role as a synthetic intermediate. For example, hydrolysis yields heptafluorobutyric acid, while reaction with ammonia produces heptafluorobutyramide.[1][10]

Caption: General mechanism of nucleophilic acyl substitution on HFBF.

Application in the Synthesis of Fluorine-Containing Ethers

This compound can be used to synthesize perfluoroalkoxides through addition reactions with metal fluorides like cesium or potassium fluoride.[13] These perfluoroalkoxides can then undergo alkylation to produce fluorine-containing ethers, which have applications as inert media or in specialty materials.[3][13]

Role in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[14][15][16] Judicious placement of fluorine can improve metabolic stability, potency, membrane permeability, and pharmacokinetic profiles.[14][15]

The heptafluorobutyryl group, introduced via reagents like this compound or its derivatives, serves several key functions:

-

Metabolic Blocking: The replacement of a metabolically vulnerable C-H bond with a much stronger C-F bond is an effective strategy to prevent metabolic oxidation by enzymes like cytochrome P450, thereby increasing a drug's half-life.[1]

-

Modulating Lipophilicity: The introduction of a fluorinated alkyl chain significantly increases lipophilicity, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[16]

-

Conformational Control: The steric and electronic effects of fluorine can influence the conformational preferences of a molecule, potentially locking it into a more bioactive shape for improved target binding.[14][16]

While this compound itself may not be directly used in the final steps of pharmaceutical synthesis due to its high reactivity, it is a crucial starting material for creating the more complex fluorinated building blocks that are.[3] Furthermore, the isotope ¹⁸F is critical for Positron Emission Tomography (PET) imaging, a technique of growing importance in drug discovery for assessing drug-target engagement.[14][15][17]

Safety and Handling

This compound is a hazardous substance that must be handled with appropriate safety precautions.

-

Corrosivity: It is corrosive and causes severe skin burns and serious eye damage.[7][8]

-

Reactivity with Water: It reacts with water, potentially liberating toxic and corrosive hydrogen fluoride gas.[12] All handling should be performed under anhydrous conditions.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, impervious gloves, and eye/face protection.[7][12][18] A respirator may be necessary if working outside of a fume hood.[12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents.[5][11][12] The container should be kept tightly closed.[5]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[5] Use spark-proof tools and ensure equipment is resistant to corrosive materials.[12]

Conclusion

This compound is a cornerstone reagent in fluorine chemistry. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for synthesizing a vast range of fluorinated molecules. For researchers in materials science and particularly in drug development, HFBF provides access to the heptafluorobutyryl moiety, a functional group capable of significantly enhancing the metabolic stability and pharmacokinetic properties of bioactive compounds. Proper understanding of its synthesis, handling, and chemical behavior is paramount for leveraging its full potential in scientific innovation.

References

- This compound | 335-42-2 - Benchchem.

- Heptafluorobutyroyl fluoride | C3F7COF | CID 67632 - PubChem - NIH.

- 335-42-2 this compound this compound - CAS D

- Cas 335-42-2,this compound - LookChem.

- 2,2,3,3,4,4,4-heptafluorobutyryl fluoride - ChemBK.

- This compound | 335-42-2 - ChemicalBook.

- This compound - Synquest Labs.

- Buy this compound Industrial Grade

- Preparation method of heptafluorobutyric acid and derivatives thereof - Eureka | P

- Heptafluorobutyryl chloride - Synquest Labs.

- Heptafluorobutyryl Chloride [for Heptafluorobutyration] - SAFETY D

- HEPTAFLUOROBUTYRIC ACID - Minnesota

- CN110002968B - Method for preparing fluorine-containing ether - Google P

- Safety D

- Tactical Applications of Fluorine in Drug Design and Development - ResearchG

- Applications of Fluorine in Medicinal Chemistry - PubMed.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Fluorine in drug discovery: Role, design and case studies.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Heptafluorobutyroyl fluoride | C3F7COF | CID 67632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 335-42-2 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 335-42-2 [chemnet.com]

- 7. chembk.com [chembk.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. Preparation method of heptafluorobutyric acid and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 10. ag.state.mn.us [ag.state.mn.us]

- 11. synquestlabs.com [synquestlabs.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. CN110002968B - Method for preparing fluorine-containing ether - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmacyjournal.org [pharmacyjournal.org]

- 17. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dhpsupply.com [dhpsupply.com]

Physical properties of heptafluorobutyryl fluoride

An In-depth Technical Guide to the Physical Properties of Heptafluorobutyryl Fluoride

Abstract

This compound (HFBF) is a perfluorinated acyl fluoride that serves as a highly reactive and valuable intermediate in the synthesis of advanced fluorochemicals, pharmaceuticals, and polymers.[1][2] Its unique physical properties, dictated by the high degree of fluorination, are critical for its handling, reactivity, and application in various synthetic protocols. This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, intended for researchers, chemists, and professionals in drug development and material science. The document details its chemical structure, thermodynamic properties, and spectroscopic signatures, offering field-proven insights into its characterization and safe handling.

Chemical Identity and Structure

This compound is the acyl fluoride derivative of heptafluorobutyric acid. It is also known by several synonyms, including perfluorobutyryl fluoride and 2,2,3,3,4,4,4-heptafluorobutanoyl fluoride.[1][3]

| Identifier | Value | Reference |

| CAS Number | 335-42-2 | [1][3][4][5] |

| Molecular Formula | C₄F₈O | [1][3][4][5] |

| Molecular Weight | 216.03 g/mol | [1][3][4] |

| IUPAC Name | 2,2,3,3,4,4,4-heptafluorobutanoyl fluoride | [3] |

| Canonical SMILES | O=C(F)C(F)(F)C(F)(F)C(F)(F)F | [2] |

| InChI Key | YYXWJNBPHDUWJP-UHFFFAOYSA-N | [2] |

Molecular Structure

The structure of this compound consists of a three-carbon perfluorinated alkyl chain attached to a carbonyl fluoride group. The high electronegativity of the fluorine atoms creates a strong inductive effect, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2]

Caption: 2D structure of this compound.

Core Physical Properties

The physical state of this compound under ambient conditions is a colorless, volatile liquid or gas with a pungent odor.[1][6] Its properties are dominated by weak intermolecular forces (van der Waals forces) due to the low polarizability of the C-F bonds.

Thermodynamic and Physical Data

The quantitative physical properties of this compound are summarized below. These values are critical for designing reaction conditions, purification procedures (like distillation), and ensuring safe storage.

| Property | Value | Notes |

| Boiling Point | 7-9 °C[1][4][7] | A boiling point of 23.3 °C at 760 mmHg has also been reported.[5][8] This low boiling point necessitates handling in closed systems or at low temperatures. |

| Melting Point | Not Available[1][6] | As a gas at standard temperature, its melting point is very low and not typically reported. |

| Density | 1.595 g/cm³[1][5] | The high density is characteristic of perfluorinated compounds due to the high atomic mass of fluorine. |

| Vapor Pressure | 808 mmHg at 25 °C[1][5][8] | This value, exceeding atmospheric pressure, confirms its state as a gas at 25 °C and highlights its high volatility. |

| Refractive Index (n²⁰/D) | 1.255[1][5] | |

| Solubility | Not Available[1][6] | Expected to be immiscible with water but soluble in fluorinated solvents. It is highly reactive and hydrolyzes in the presence of water to form heptafluorobutyric acid.[2] |

Caption: Relationship between atomic properties and physical characteristics.

Spectroscopic Properties

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. The presence of multiple fluorine atoms and a carbonyl group provides a distinct spectral fingerprint.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule.[9] For this compound, the spectrum is characterized by:

-

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the region of 1850-1900 cm⁻¹. The high frequency is characteristic of acyl fluorides, shifted from a typical ketone C=O stretch (~1715 cm⁻¹) due to the strong electron-withdrawing effect of the adjacent fluorine atom.

-

Carbon-Fluorine (C-F) Stretches: Multiple strong, complex absorption bands are expected in the region of 1100-1400 cm⁻¹. This region is often complex due to the various C-F bond vibrations throughout the perfluoroalkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

-C(O)F: The acyl fluoride.

-

-CF₂-C(O)F: The difluoro group alpha to the carbonyl.

-

-CF₂-CF₂-C(O)F: The difluoro group beta to the carbonyl.

-

-CF₃: The terminal trifluoromethyl group.

The chemical shifts and coupling constants (J-coupling) between these fluorine nuclei would provide unambiguous structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.[2]

-

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z of approximately 216.

-

Key Fragments: Predictable fragmentation would occur via cleavage of the C-C bonds and loss of the acyl fluoride group. Common fragments would include:

-

[C₃F₇]⁺ (m/z = 169): Loss of the -COF group.

-

[CF₃]⁺ (m/z = 69): A common fragment in perfluorinated compounds.

-

[C₂F₅]⁺ (m/z = 119): Resulting from cleavage of the C2-C3 bond.

-

Chemical Properties and Reactivity

This compound is a highly reactive compound, primarily due to the electrophilicity of its carbonyl carbon.

-

Nucleophilic Acyl Substitution: It readily reacts with various nucleophiles, such as alcohols, amines, and water, to displace the fluoride ion and form corresponding esters, amides, or the carboxylic acid.[2] This reactivity makes it a key reagent for introducing the heptafluorobutyryl group into other molecules.[2]

-

Hydrolysis: It reacts with water to form heptafluorobutyric acid.[2] This necessitates handling under anhydrous conditions to maintain its integrity.

-

Thermal Stability: Like many perfluorinated compounds, it exhibits high thermal stability due to the strength of the C-F bonds.[2]

Safety and Handling

Due to its reactivity and physical properties, strict safety protocols must be followed when handling this compound.

-

Hazard Classification: It is classified as Corrosive (Hazard Code: C).[1][7]

-

Health Hazards: It causes severe skin burns and eye damage.[6][7] It is also toxic if inhaled or in contact with skin.[6] The Safety Data Sheet (SDS) recommends wearing suitable protective clothing, gloves, and eye/face protection (S36/37/39).[7] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice (S26).[7]

-

Physical Hazards: It is a gas under pressure and may explode if heated.[6] It should be stored away from moisture and incompatible materials like strong bases and oxidizing agents.[11][12]

-

Handling: All manipulations should be performed in a well-ventilated fume hood or a glovebox.[6] Given its low boiling point, it should be handled in cooled, sealed reaction vessels to prevent evaporation and exposure.

Experimental Protocols

Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for verifying the purity and identity of a volatile sample like this compound.

Objective: To separate the analyte from potential impurities and confirm its molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Due to its high volatility, prepare the sample in a cooled, sealed vial. If dilution is necessary, use a dry, inert solvent like perfluorohexane.

-

GC System Configuration:

-

Injector: Use a split/splitless injector at a temperature of ~150°C to ensure rapid volatilization without thermal decomposition. Use a high split ratio (e.g., 100:1) to avoid overloading the column and detector.

-

Column: A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms), is suitable. A typical dimension would be 30 m length x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Use high-purity helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at a low temperature (e.g., 35-40°C) and hold for 1-2 minutes. Then, ramp the temperature at 10-20°C/min up to a final temperature of ~200°C.

-

-

MS System Configuration:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Interface Temperature: Maintain the transfer line at a temperature (~150-200°C) to prevent condensation.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the peak, confirming the molecular ion at m/z ~216 and the characteristic fragment ions ([C₃F₇]⁺, [C₂F₅]⁺, [CF₃]⁺).

-

Assess purity by integrating the peak area relative to any impurity peaks.

-

Caption: A generalized workflow for GC-MS analysis.

Conclusion

This compound is a foundational reagent in modern fluorine chemistry, characterized by its high volatility, density, and reactivity. Its low boiling point and corrosive nature demand careful handling and storage protocols. A thorough understanding of its physical and spectroscopic properties—summarized in this guide—is essential for its effective and safe utilization in research and development, particularly in the synthesis of novel pharmaceuticals and high-performance materials.

References

-

LookChem. Cas 335-42-2, this compound. [Link]

-

National Center for Biotechnology Information. Heptafluorobutyroyl fluoride. PubChem Compound Database. [Link]

-

Minnesota Attorney General's Office. HEPTAFLUOROBUTYRIC ACID. [Link]

-

ChemBK. 2,2,3,3,4,4,4-heptafluorobutyryl fluoride. [Link]

-

Chemcasts. Thermophysical Properties of 2-Chloro-5-fluorobenzoic acid. [Link]

-

Chemcasts. 2-Chloro-5-fluorobenzoic acid Properties vs Temperature. [Link]

-

ResearchGate. ¹⁹F NMR spectra of heptafluorobutyric acid (4) measured in aqueous.... [Link]

-

Andersson, B. A. (1967). Mass spectrometric and gas chromatographic studies of n-heptafluorobutyryl derivatives of peptide methyl esters. Acta Chemica Scandinavica, 21(10), 2906-8. [Link]

-

National Center for Biotechnology Information. 2-Chloro-5-fluorobenzoic acid. PubChem Compound Database. [Link]

-

Carl ROTH. Safety Data Sheet: Heptafluorobutyric acid. [Link]

-

Chemical-Suppliers.com. This compound | CAS 335-42-2. [Link]

-

LookChem. Butanoyl fluoride, heptafluoro-. [Link]

-

National Institute of Standards and Technology. Heptafluorobutyryl chloride. NIST Chemistry WebBook. [Link]

-

SpectraBase. Heptafluorobutyric acid - Optional[19F NMR] - Chemical Shifts. [Link]

-

Zhang, Y., et al. (2020). The detection and quantification of heptafluoroisobutyronitrile(C4F7N) and its decomposition products by infrared spectroscopy and chemometrics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 233, 118161. [Link]

-

University of Wisconsin-Madison. Fluorine NMR. [Link]

-

ChemSrc. perfluorobutyryl fluoride | CAS#:335-42-2. [Link]

-

University of Washington. Infrared Spectroscopy (FT-IR/ATR) - Polymer Chemistry Characterization Lab. [Link]

Sources

- 1. Cas 335-42-2,this compound | lookchem [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Heptafluorobutyroyl fluoride | C3F7COF | CID 67632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 335-42-2 [m.chemicalbook.com]

- 5. This compound | 335-42-2 [chemnet.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. chembk.com [chembk.com]

- 8. lookchem.com [lookchem.com]

- 9. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. biophysics.org [biophysics.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Heptafluorobutyryl chloride(375-16-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to the Safe Handling and Application of Heptafluorobutyryl Fluoride for Research Professionals

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of Heptafluorobutyryl Fluoride (HFBF). As a highly reactive and valuable reagent in modern chemistry, a comprehensive understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.

Introduction: The Utility and Challenge of this compound

This compound (CAS No. 335-42-2) is a colorless, volatile fluorocarbon compound with a pungent odor.[1] Its significance in scientific research stems from the highly reactive acyl fluoride group, which makes it a critical building block in the synthesis of specialized fluorochemicals.[1][2] In the pharmaceutical and agrochemical industries, HFBF is employed as a reagent to introduce specific fluorinated functionalities into molecules, often enhancing their metabolic stability, binding affinity, and overall efficacy.[1] Furthermore, it is a key intermediate in material science for developing advanced fluorinated polymers known for their exceptional thermal and chemical stability.[1][2]

However, the same reactivity that makes HFBF a powerful synthetic tool also presents significant safety challenges. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, causality-driven framework for its safe utilization, grounded in established safety principles and an understanding of its chemical nature.

Section 1: Core Hazard Profile - A Mechanistic Understanding of the Risks

This compound is classified as a hazardous substance due to its acute toxicity, corrosivity, and physical state as a liquefied gas under pressure.[3] A summary of its GHS classification provides a clear overview of the primary risks.

| Hazard Class | Category | Hazard Statement |

| Gases Under Pressure | Liquefied Gas | H280: Contains gas under pressure; may explode if heated.[3] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[3] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[3] |

| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[3][4] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][5] |

Expert Insight: Beyond the Hazard Statement

The statement "Causes severe skin burns" (H314) requires deeper interpretation. Unlike typical acid burns, exposure to HFBF results in a fluoride-specific injury. Upon contact with moisture on the skin or in tissues, it can hydrolyze to form hydrofluoric acid (HF). The fluoride ion is highly penetrating and binds avidly to calcium and magnesium ions within the body's tissues.[6] This sequestration of essential divalent cations disrupts cellular metabolism and can lead to severe, deep-tissue damage, decalcification of bone, and potentially fatal systemic toxicity (hypocalcemia) if the exposure is significant.[6][7] This mechanism is the rationale behind the specific first aid protocols detailed in Section 5.

Section 2: Physicochemical Properties and Their Safety Implications

The physical properties of HFBF directly inform the necessary engineering controls and handling procedures. Its low boiling point and high vapor pressure underscore the significant inhalation hazard it presents at ambient laboratory temperatures.

| Property | Value | Safety Implication |

| Molecular Formula | C₄F₈O[1][5][8][9][10][11] | High fluorine content contributes to reactivity and potential for HF formation. |

| Molecular Weight | 216.03 g/mol [1][5][9] | Heavier than air; vapors may accumulate in low-lying areas. |

| Boiling Point | 7-9 °C (45-48 °F)[1][10] | It is a gas at standard room temperature, mandating containment. |

| Density | 1.595 g/cm³[1][8] | Spills will be dense liquids if cooled, but will rapidly vaporize. |

| Vapor Pressure | 808 mmHg at 25 °C[1][8] | Extremely high volatility; presents a significant inhalation risk. |

| Reactivity | Reacts with water, acids, and bases.[3][12][13] | Strict exclusion of moisture and incompatible materials is critical. |

Section 3: The Hierarchy of Controls - A Proactive Safety Framework

A robust safety plan relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures to mitigate risks associated with HFBF.

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

-

Engineering Controls (Primary Defense): The high volatility and toxicity of HFBF mandate the use of robust engineering controls.

-

Fume Hood: All work must be conducted in a certified chemical fume hood with a demonstrated face velocity of at least 100 feet per minute (0.5 m/s).

-

Gas Cabinets/Cylinders: HFBF is often supplied in lecture bottles or cylinders. These must be stored and used with appropriate regulators and in ventilated gas cabinets. Systems should be regularly checked for leaks.[3]

-

Ventilation and Detectors: The work area should be well-ventilated. Consider the installation of toxic gas detectors, especially in storage areas.[3]

-

Emergency Equipment: An emergency safety shower and eyewash station must be immediately accessible in the vicinity of any potential exposure.[3]

-

-

Administrative Controls (Procedural Safety):

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving HFBF.

-

Training: All personnel must receive documented training on the specific hazards of HFBF, the contents of this guide, and emergency procedures before being authorized to work with the chemical.

-

Restricted Access: Designate areas where HFBF is handled and stored as "Restricted Access" zones.

-

-

Personal Protective Equipment (PPE - The Last Line of Defense): PPE is essential but should not be relied upon as the primary means of protection.

-

Eye/Face Protection: Chemical safety goggles in combination with a face shield are mandatory.[3]

-

Hand Protection: Wear appropriate protective gloves. Given the aggressive nature of HFBF, double-gloving may be advisable. Gloves must be inspected before each use and disposed of properly after handling.[3][5]

-

Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For tasks with a higher risk of release, a chemically resistant apron or suit may be necessary.[3]

-

Respiratory Protection: In the event of engineering control failure or during certain emergency procedures, a NIOSH-approved respirator with appropriate cartridges (e.g., for acid gases) is required.[3][5]

-

Section 4: Standard Operating Protocols

Protocol 4.1: Safe Handling and Use

-

Preparation: Don PPE before entering the designated work area. Ensure the fume hood is operational and the sash is at the appropriate height.

-

Staging: Assemble all necessary equipment and reagents inside the fume hood before introducing HFBF.

-

Inerting: If the reaction is moisture-sensitive, ensure the apparatus is dry and purged with an inert gas (e.g., nitrogen, argon).

-

Transfer: When transferring HFBF from a cylinder, use a proper regulator and ensure all connections are secure. Transfer liquids slowly to minimize aerosol generation.

-

Reaction: Monitor the reaction closely from outside the fume hood.

-

Decontamination: After use, decontaminate all surfaces and equipment according to established lab procedures.

-

Waste Disposal: Dispose of contaminated materials and reaction byproducts in properly labeled, sealed containers for hazardous waste disposal.[5]

Protocol 4.2: Storage and Incompatibility

-

Storage Conditions: Store HFBF in a dry, cool, well-ventilated, and locked area, away from direct sunlight and heat sources.[3][5] Do not expose containers to temperatures exceeding 50 °C (122 °F).[3][12]

-

Container Integrity: Keep the container tightly closed when not in use.[3]

-

Incompatible Materials: Segregate HFBF from the following materials to prevent violent reactions and the release of toxic gases:

Section 5: Emergency Response Protocols

A pre-planned and well-rehearsed emergency response is critical. The following protocols provide a self-validating system for immediate action.

Caption: A decision workflow for immediate response to HFBF exposure.

Protocol 5.1: Accidental Release or Spill

-

Evacuate: Immediately evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow in a way that spreads the vapor to other occupied areas.

-

Contain: If trained and safe to do so, contain the spill using an inert absorbent material (e.g., dry sand, vermiculite). Do not use combustible materials.

-

Neutralize: For small spills, a specialized neutralizing agent for fluoride compounds may be used by trained personnel.

-

Clean-up: Carefully collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[5]

-

Report: Report the incident to the laboratory supervisor and institutional safety office.

Protocol 5.2: First Aid for Exposures

-

General Advice: In all cases of exposure, seek immediate medical attention and provide the attending physician with the Safety Data Sheet.[3][5]

-

Inhalation: Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration. Keep the person warm and at rest.[3][5][14]

-

Skin Contact:

-

Immediately begin flushing the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3][4][5][14]

-

After flushing, continuously massage 2.5% calcium gluconate gel into the affected area until medical assistance arrives.[3] This is a critical step to neutralize the fluoride ion in the tissue.

-

-

Eye Contact:

-

Ingestion:

Protocol 5.3: Fire Emergency

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-